molecular formula C12H14BrNO4S B2983337 Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034527-83-6

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2983337
CAS No.: 2034527-83-6
M. Wt: 348.21
InChI Key: NALUHWRTKKCYQV-UHFFFAOYSA-N
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Description

Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound featuring a furan ring substituted with a bromine atom, a pyrrolidine ring, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may interact with biological targets, offering possibilities for developing drugs with novel mechanisms of action.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its interaction with molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the thioester group could undergo hydrolysis, releasing active thiol-containing intermediates. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(5-chlorofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-((1-(5-fluorofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate: Contains a fluorine atom, offering different electronic properties.

    Methyl 2-((1-(5-iodofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate: Iodine substitution, which can affect reactivity and biological activity.

Uniqueness

The bromine atom in Methyl 2-((1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate provides unique reactivity compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and potential biological interactions, making it distinct in its class.

Properties

IUPAC Name

methyl 2-[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-17-11(15)7-19-8-4-5-14(6-8)12(16)9-2-3-10(13)18-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALUHWRTKKCYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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